molecular formula C21H15NO4 B14658393 2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- CAS No. 49746-55-6

2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)-

Cat. No.: B14658393
CAS No.: 49746-55-6
M. Wt: 345.3 g/mol
InChI Key: KYKDUQLDJWKYBL-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a nitrophenyl group and a phenoxyphenyl group attached to the propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 4-phenoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-phenoxyphenyl)-: Similar structure but with a methoxy group instead of a nitro group.

    2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-phenoxyphenyl)-: Similar structure but with a chloro group instead of a nitro group.

    2-Propen-1-one, 3-(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2-Propen-1-one, 3-(4-nitrophenyl)-1-(4-phenoxyphenyl)- imparts unique chemical and biological properties compared to its analogs. The nitro group can participate in specific reactions and interactions that are not possible with other substituents, making this compound particularly interesting for research and industrial applications.

Properties

CAS No.

49746-55-6

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-(4-phenoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H15NO4/c23-21(15-8-16-6-11-18(12-7-16)22(24)25)17-9-13-20(14-10-17)26-19-4-2-1-3-5-19/h1-15H

InChI Key

KYKDUQLDJWKYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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